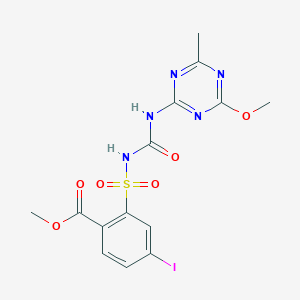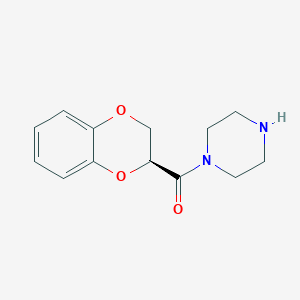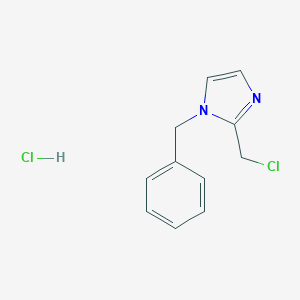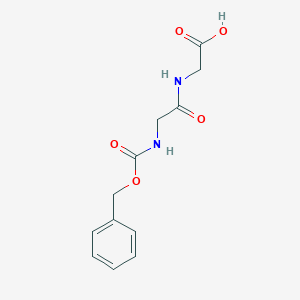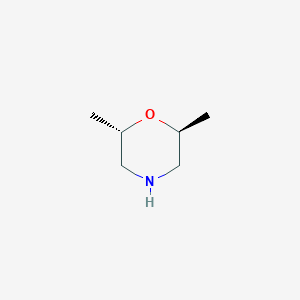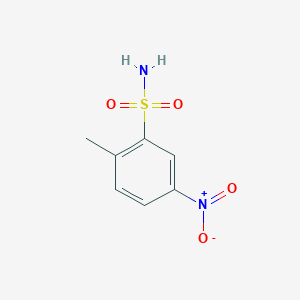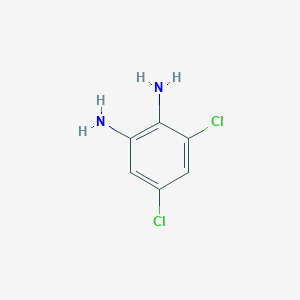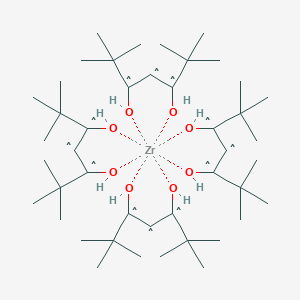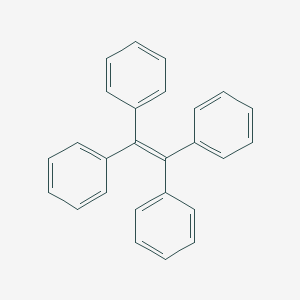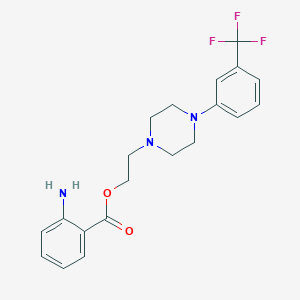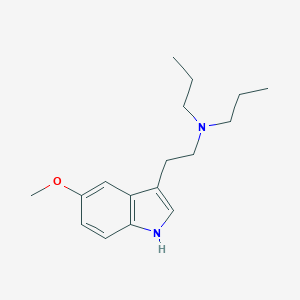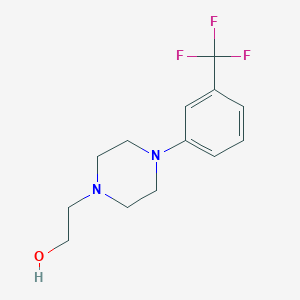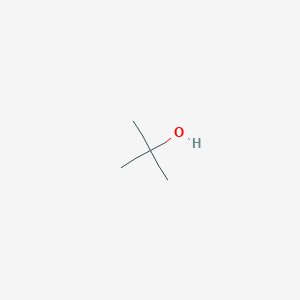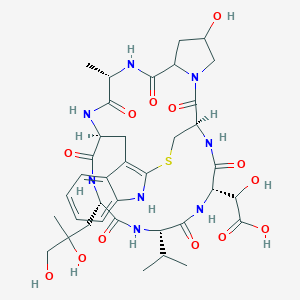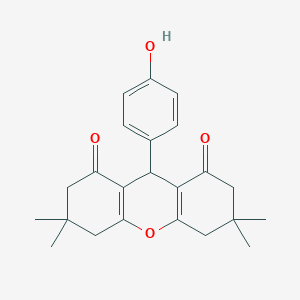
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
The compound "9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione" is a derivative of xanthene, which is a tricyclic compound that forms the core of various bioactive compounds. Xanthene derivatives have been extensively studied due to their diverse biological activities, including antioxidant, antimicrobial, and antiproliferative properties .
Synthesis Analysis
The synthesis of xanthene derivatives typically involves the formation of the tricyclic xanthene core through a one-pot reaction or multi-step reactions. For instance, a related compound, 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, was synthesized through a one-pot reaction in aqueous citric acid . Another derivative was synthesized by nitration and subsequent reduction steps . These methods highlight the versatility of synthetic approaches to xanthene derivatives.
Molecular Structure Analysis
Xanthene derivatives exhibit a variety of molecular conformations. For example, the title molecule in one study had two tetramethyloctahydroxanthen-1,8-dione substituents arranged approximately parallel to each other and perpendicular to the plane of the pyridine ring . The six-membered xanthene rings often adopt flattened boat conformations . The crystal structure of a related compound, 3,3,6,6-tetramethyl-9-(2-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione, is stabilized by hydrogen bonds .
Chemical Reactions Analysis
Xanthene derivatives can participate in various chemical reactions. They have been shown to be efficient Michael acceptors in conjugate additions . The reactivity of these compounds allows for further functionalization and the synthesis of complex molecules, including natural products and potential pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthene derivatives are influenced by their functional groups and molecular structure. For instance, the presence of hydroxy groups can significantly enhance the antioxidant activity of these compounds . The solubility, crystallinity, and stability of these compounds can be tailored by modifying the substituents on the xanthene core, as seen in the synthesis and characterization of various derivatives . The acid dissociation constant and the ability to act as an acid-base titration indicator have also been studied for a derivative, indicating the potential application of these compounds in analytical chemistry .
Scientific Research Applications
Antibacterial Activity
The derivative compounds of 9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione have shown notable antibacterial activity. A study synthesized two derivatives and evaluated their effectiveness against various bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. One derivative demonstrated very strong antibacterial activity against Staphylococcus epidermidis, suggesting potential applications in combating bacterial infections (Retnosari et al., 2021).
Anticancer Potential
The compound has shown promising results in anticancer research. A study highlighted that certain derivatives exhibited good anti-proliferative properties against various cancer cell lines. Specifically, a compound with a 2-hydroxy phenyl group at the C-9 position was found to be notably effective, hinting at potential applications in cancer treatment (Mulakayala et al., 2012).
Antioxidant Properties
Research also indicates the compound's role as a potential antioxidant. Various derivatives of 1,8-dioxo-octahydroxanthenes have been synthesized and evaluated for their antioxidant activities. The studies found that some derivatives, such as those with hydroxy groups substituted on the phenyl ring, exhibited significant antioxidant properties, which could be leveraged in pharmaceutical applications (Zukić et al., 2018).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of derivatives have provided insights into their molecular properties. Studies involving hexahydroacridine-1,8(2H,5H)-dione derivatives have employed techniques like IR, NMR, and computational studies to understand the molecular structure and potential pharmacological importance (Kumar et al., 2020).
Intermolecular Interactions and Biological Activity
The intermolecular interactions and conformational geometries of xanthenedione derivatives are related to their biological activity. Studies have crystallized several derivatives to analyze these interactions, revealing that the central ring of these molecules adopts specific conformations, which are critical for their antioxidant and acetylcholinesterase inhibitory properties (Purushothaman & Thiruvenkatam, 2018).
properties
IUPAC Name |
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(24)8-6-13/h5-8,19,24H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVVTBQTVHNTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



